molecular formula C9H11N3O6S B2991844 ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid CAS No. 732291-48-4

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid

Cat. No.: B2991844
CAS No.: 732291-48-4
M. Wt: 289.26
InChI Key: FJXVVESVYUZPKO-UHFFFAOYSA-N
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Description

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is a sulfonamide derivative characterized by a nitro-substituted aromatic ring, a methylamino group at the para position, and a sulfonylamino acetic acid moiety.

Properties

IUPAC Name

2-[[4-(methylamino)-3-nitrophenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6S/c1-10-7-3-2-6(4-8(7)12(15)16)19(17,18)11-5-9(13)14/h2-4,10-11H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVVESVYUZPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid typically involves multiple steps:

    Sulfonylation: The nitro-substituted intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonamide group.

    Amino Acid Coupling: Finally, the sulfonylated intermediate is coupled with glycine or another amino acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction Products: Amino-substituted derivatives.

    Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

Scientific Research Applications

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid, a sulfonamide compound with a methylamino group, a nitrophenyl moiety, and an acetic acid functional group, is primarily used in proteomics research. Its molecular formula is C9H11N3O6S and its molecular weight is 289.27 g/mol. The compound's structure allows it to form covalent bonds with amino acids in proteins, making it valuable for studying protein interactions and modifications.

Applications in Proteomics Research

This compound is utilized in proteomics research, specifically in studying protein interactions and modifications, because it can form covalent bonds with amino acids in proteins. The sulfonamide group's reactivity allows it to participate in nucleophilic substitution reactions. The nitro group can be reduced to form an amine, and the acetic acid portion can act as a carboxylic acid, participating in esterification or amidation reactions. It can also react with thiols and amines, leading to the formation of thioether or amide derivatives.

Interaction Studies
Interaction studies have shown that this compound can bind with amino acids and proteins, forming stable complexes with cysteine residues through a nucleophilic attack on the sulfonamide group. These interactions are crucial for understanding its role in modifying protein function and stability. Further research is needed to fully understand the range of interactions within biological systems.

Structural Similarity
Several compounds share structural similarities with this compound:

  • 4-(Methylthio)-3-nitrophenylsulfonylaminoacetic acid Contains a methylthio group instead of methylamino, which affects solubility and reactivity.
  • 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid Features a methoxy group that alters its electronic properties and potential biological activity.

Mechanism of Action

The mechanism of action of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is primarily related to its ability to interact with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . The nitro and methylamino groups may also contribute to its activity by participating in redox reactions and forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Methylamino group (NHCH₃): Introduces basicity and hydrogen-bonding capacity.

Commercial Availability: Available in research quantities (e.g., 250 mg to 1 g) from suppliers such as Santa Cruz Biotechnology (Catalog # sc-348356, priced at $188.00 for 250 mg) . CymitQuimica also lists it under the name "2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetic acid" with variable pricing .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share sulfonamide or nitro-substituted aromatic frameworks but differ in substituents, influencing their physicochemical and functional properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Use/Research Relevance
({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid C₉H₁₀N₄O₆S 326.27 -NO₂, -NHCH₃, -SO₂NHCH₂COOH Intermediate in organic synthesis; potential enzyme inhibitor
(+)-3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid (627865-18-3) C₂₂H₂₂FN₃O₄S 467.50 -F, -SO₂NHCH₃, carbazole core Pharmaceutical research (e.g., prostaglandin receptor modulation)
[({4-[(2-Furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]acetic acid (603118-18-9) C₁₃H₁₃N₃O₇S 379.33 -NO₂, -NHCH₂C₄H₃O (furylmethyl), -SO₂NHCH₂COOH Antimicrobial or agrochemical applications (hypothesized)

Functional Differences and Implications

Electrophilic Reactivity: The nitro group in the target compound enhances electrophilicity compared to the fluorine-substituted carbazole analog (CAS 627865-18-3), which may prioritize metabolic stability over reactivity .

Solubility and Bioavailability :

  • The acetic acid moiety in all three compounds improves aqueous solubility. However, the carbazole core in CAS 627865-18-3 may reduce solubility due to its hydrophobic planar structure .

Biological Activity :

  • The target compound’s nitro group could act as a leaving group in prodrug activation, whereas the fluorophenyl group in CAS 627865-18-3 is often used to block metabolic degradation in drug candidates .

Biological Activity

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid, a sulfonamide compound with the molecular formula C9H11N3O6S, has garnered attention for its biological activity, particularly in proteomics and medicinal chemistry. This article explores its interactions, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

The compound features several functional groups that contribute to its reactivity:

  • Sulfonamide Group : This group is known for participating in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.
  • Nitrophenyl Moiety : The nitro group can be reduced to form an amine, which may enhance its biological activity.
  • Acetic Acid Functional Group : This portion can participate in esterification or amidation reactions, further broadening the compound's reactivity profile.

The biological activity of this compound primarily involves its ability to form covalent bonds with amino acids in proteins, particularly cysteine residues. This interaction can modify protein function and stability, which is crucial in understanding its role in cellular processes.

Key Interactions

  • Covalent Bonding : The sulfonamide group can undergo nucleophilic attack by thiol groups in cysteine, leading to stable complexes that may alter protein functionality.
  • Hydrogen Bonding : The sulfonyl group also facilitates hydrogen bonding, which is essential for stabilizing interactions within biological systems.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Proteomics Applications : The compound is utilized in proteomics to study protein interactions and modifications. Its ability to selectively bind to specific amino acids makes it a valuable tool for researchers investigating protein dynamics.
  • Antimicrobial Potential : Similar sulfonamide compounds have shown antimicrobial properties, suggesting that this compound may exhibit similar effects. Further exploration into its antibacterial or antifungal capabilities is warranted.
  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial. For instance, modifications to the methylamino or nitrophenyl groups could influence the compound's reactivity and binding affinity to target proteins .

Case Study 1: Interaction with Proteins

In a study examining the interaction of this compound with cysteine-rich proteins, researchers found that the compound formed stable adducts that significantly altered protein stability and function. This finding underscores the potential of this compound as a tool for probing protein mechanics in cellular environments.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-(Methylthio)-3-nitrophenylsulfonylaminoacetic acidC9H10N2O6S2Contains a methylthio group affecting solubility and reactivity
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acidC10H11NO7SFeatures a methoxy group altering electronic properties

The unique combination of functional groups in this compound allows for selective interactions with proteins, making it particularly valuable in proteomics compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid, considering functional group compatibility?

Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic ring and sulfonamide formation. A recommended route is:

Nitration and Methylamination : Start with 4-methylaminophenol. Introduce the nitro group at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

Sulfonation : React the intermediate with chlorosulfonic acid to form the sulfonyl chloride derivative. Quench excess reagent in ice-water to avoid hydrolysis .

Acetic Acid Coupling : React the sulfonyl chloride with glycine or its derivatives in basic conditions (e.g., NaHCO₃, THF/H₂O) to form the sulfonamide-acetic acid linkage. Purify via recrystallization (ethanol/water) to remove unreacted glycine .
Key Considerations : Monitor pH during glycine coupling to prevent esterification. Use TLC (silica, ethyl acetate/hexane) to track reaction progress.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm for nitro-substituted phenyl; δ 6.5–7.0 ppm for methylamino group). The acetic acid CH₂ appears as a singlet (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm sulfonamide (C-SO₂-N) at δ 55–60 ppm and nitro group (C-NO₂) at δ 145–150 ppm.
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; nitro group at 1520–1570 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ ion matching the molecular weight (C₉H₁₀N₃O₆S: calc. 312.04). Use high-resolution MS to distinguish isotopic peaks .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Methodological Answer: Contradictory enzyme inhibition results may arise from assay conditions or impurities.

  • Replicate Studies : Ensure consistent pH (e.g., phosphate buffer vs. Tris-HCl) and ionic strength, as sulfonamides are pH-sensitive .
  • Orthogonal Assays : Combine fluorescence-based activity assays with SPR (surface plasmon resonance) to validate binding kinetics.
  • Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect trace byproducts (e.g., hydrolyzed sulfonamide) that may interfere .

Q. How can computational methods model the electronic effects of nitro and methylamino groups on reactivity?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Solvent Effects : Simulate solvation (e.g., water, DMSO) with the SMD model to assess hydrogen-bonding interactions at the sulfonamide and nitro groups .
  • Reactivity Predictions : Use Fukui indices to identify nucleophilic centers (e.g., methylamino NH) and electrophilic centers (e.g., nitro group) .

Q. How should stability studies be designed to assess degradation pathways under varied conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 40°C, 24h) to study hydrolysis.
    • Oxidative stress (3% H₂O₂, RT, 6h) to detect sulfoxide formation.
  • Analytical Tools :
    • HPLC-MS/MS : Identify degradation products (e.g., de-nitrated or sulfonic acid derivatives).
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer:

  • Standardize Solvent Systems : Use USP buffers (pH 1.2–7.4) and logP calculations (e.g., ACD/Labs) to correlate solubility with ionization states.
  • Temperature Control : Ensure equilibration at 25°C ± 0.5°C during solubility measurements.
  • Solid-State Analysis : Perform XRPD to check for polymorphic forms (e.g., amorphous vs. crystalline) that alter solubility .

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